(5-Azido-2-nitrobenzoyl)spermine

Description

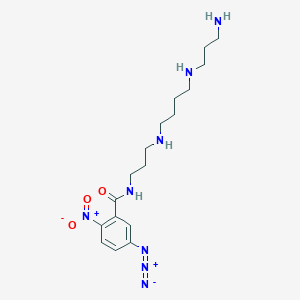

Structure

2D Structure

Properties

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-5-azido-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N8O3/c18-7-3-10-20-8-1-2-9-21-11-4-12-22-17(26)15-13-14(23-24-19)5-6-16(15)25(27)28/h5-6,13,20-21H,1-4,7-12,18H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKKQYNRQFGEAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])C(=O)NCCCNCCCCNCCCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152903 | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120547-02-6 | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120547026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Azido-2-nitrobenzoyl)spermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Derivatization of 5 Azido 2 Nitrobenzoyl Spermine

Synthetic Methodologies for (5-Azido-2-nitrobenzoyl)spermine

The synthesis of this compound is achieved through a direct coupling reaction between the polyamine spermine (B22157) and an activated precursor of the 5-azido-2-nitrobenzoic acid moiety. A common and effective method involves the use of N-(5-azido-2-nitrobenzoyl)-N-oxysuccinimide (ANB-NOS). nih.gov This precursor contains an N-hydroxysuccinimide (NHS) ester, which is a highly reactive group well-suited for conjugation with primary amines. nih.gov

The reaction mechanism proceeds via nucleophilic acyl substitution. A primary amine group of the spermine molecule attacks the carbonyl carbon of the NHS ester on ANB-NOS. This results in the formation of a stable amide bond, covalently linking the (5-azido-2-nitrobenzoyl) group to the spermine backbone, and releases N-hydroxysuccinimide as a byproduct. nih.gov The reaction is typically performed in buffers at a slightly alkaline pH, ranging from 7.2 to 8.5, to ensure the primary amine of spermine is deprotonated and thus sufficiently nucleophilic. nih.gov Due to the multiple primary and secondary amine groups on spermine, reaction conditions such as stoichiometry must be carefully controlled to favor mono-substitution and minimize the formation of polysubstituted products.

The (5-azido-2-nitrobenzoyl) moiety serves as a photoactivatable cross-linking agent, specifically an aryl azide (B81097), which can be activated by UV light to form a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. nih.gov

Following the coupling reaction, a purification step is essential to isolate the desired this compound product from unreacted precursors, the N-hydroxysuccinimide byproduct, and any side products. Standard laboratory purification techniques are employed for this purpose. High-performance liquid chromatography (HPLC) is a frequently used method for separating the target compound with high purity. nih.gov Column chromatography is another common technique used for purification of similar reaction products.

Once purified, the structural identity and integrity of the compound are confirmed using various spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal technique for characterization. Both one-dimensional (¹H-NMR and ¹³C-NMR) and two-dimensional NMR experiments (e.g., ¹H, ¹³C heteronuclear 2D NMR) are used to provide a detailed map of the molecule's structure and ensure all parts—the benzoyl ring, the azide and nitro groups, and the spermine backbone—are correctly assembled. nih.govrsc.org These analyses help resolve any ambiguities in the assignment of signals and confirm the successful synthesis of the target molecule. nih.govrsc.org

| Technique | Purpose | Typical Findings / Data |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification | Isolation of the target compound peak at a specific retention time. nih.gov |

| ¹H-NMR Spectroscopy | Structural Characterization | Provides chemical shifts and coupling constants for protons on the benzoyl ring and spermine chain. nih.gov |

| ¹³C-NMR Spectroscopy | Structural Characterization | Confirms the carbon skeleton of the molecule, including the carbonyl group of the amide bond. nih.gov |

| 2D NMR (e.g., HSQC/HMBC) | Detailed Structural Elucidation | Correlates proton and carbon signals to confirm connectivity and resolve ambiguous assignments. nih.govrsc.org |

Photochemical Activation and Reactivity Mechanisms of 5 Azido 2 Nitrobenzoyl Spermine

Photolytic Generation of Reactive Intermediates from Aryl Azides

Aryl azides, including the 5-azido-2-nitrobenzoyl moiety, are key components in photoaffinity labeling. nih.govresearchgate.net Upon absorption of UV light, these compounds undergo photolysis, leading to the extrusion of a nitrogen molecule (N₂) and the formation of a highly reactive species known as a nitrene. rsc.orgpurdue.edu This process typically requires irradiation at specific wavelengths, often below 300 nm, although photocatalysis can extend this to longer wavelengths like the UVA region (368 nm). rsc.org

The initial photoexcitation promotes the aryl azide (B81097) to an electronically excited singlet state. nih.govacs.orgcapes.gov.br Quantum chemical calculations suggest that the second excited singlet state (S₂) is initially populated and has a very short lifetime, on the order of hundreds of femtoseconds. nih.govacs.orgcapes.gov.br This excited state then rapidly decays, leading to the formation of the singlet nitrene. nih.govacs.orgcapes.gov.br The intermediate first excited singlet state (S₁) of the azide is often not observed experimentally due to its rapid fragmentation. nih.govacs.orgcapes.gov.br

The general reaction can be summarized as: Ar-N₃ + hν → Ar-N + N₂

Where "Ar-N₃" represents the aryl azide, "hν" is the energy from light, "Ar-N" is the resulting aryl nitrene, and "N₂" is the expelled nitrogen gas.

Mechanistic Pathways of Nitrene Formation and Subsequent Reactivity

The photolysis of an aryl azide initially produces a singlet nitrene, a species with a pair of non-bonding electrons in a single orbital. purdue.edu However, this singlet nitrene is highly unstable and can undergo several transformations. purdue.eduacs.org One common pathway is intersystem crossing (ISC) to the more stable triplet nitrene, where the two non-bonding electrons occupy different orbitals with parallel spins. nih.govcore.ac.uk The rate of this intersystem crossing can be influenced by the solvent polarity. nih.govcore.ac.uk

Singlet nitrenes are highly reactive and can participate in various reactions, including insertion into C-H and N-H bonds, and addition to double bonds to form aziridines. purdue.eduacs.org Triplet nitrenes, while generally less reactive than their singlet counterparts, can still abstract hydrogen atoms and participate in other radical-type reactions. nih.gov The reactivity of the nitrene is a critical factor in photoaffinity labeling, as it determines the efficiency and specificity of the cross-linking to target biomolecules. nih.govresearchgate.net

In some cases, the initially formed nitrene can undergo rearrangement. For instance, phenylnitrene is known to rearrange to a didehydroazepine. acs.org The presence of bulky substituents on the aromatic ring can influence the rate and outcome of these rearrangements. acs.org

The general pathways for nitrene reactivity include:

Intersystem Crossing: Singlet Nitrene ⇌ Triplet Nitrene

Insertion Reactions (Singlet Nitrene): Reaction with C-H, N-H, or O-H bonds.

Addition Reactions (Singlet Nitrene): Reaction with C=C bonds to form aziridines.

Hydrogen Abstraction (Triplet Nitrene): Formation of an amino radical and a substrate radical.

Dimerization: Reaction of two nitrenes to form an azo compound. nih.gov

The specific reaction pathway taken by the nitrene generated from (5-Azido-2-nitrobenzoyl)spermine will depend on the local environment, including the presence of reactive functional groups on target biomolecules and the properties of the solvent.

Analysis of Long-Lived Reactive Intermediates and Dark Reactions with Biomolecules

While the initial photogenerated nitrenes are typically short-lived, under certain conditions, longer-lived reactive intermediates can be formed. These intermediates can participate in so-called "dark reactions," meaning they can react with biomolecules even after the initial light source has been removed. researchgate.net

For example, photolysis of some aryl azides in aqueous solutions can lead to the formation of relatively stable arylhydroxylamine derivatives, which can then be converted to nitroso derivatives. researchgate.net These nitroso compounds, rather than the initial nitrenes, may be the species that ultimately modify proteins. researchgate.net Understanding the formation and reactivity of these long-lived intermediates is crucial for correctly interpreting the results of photoaffinity labeling experiments. nih.gov

The formation of azo-dimers, which can occur through the self-reaction of the nitrene or the reaction of a nitrene with a parent azide molecule, is another potential pathway that can lead to stable, yet potentially misleading, products. nih.gov The kinetics of these competing reactions can be studied using techniques like laser flash photolysis. nih.gov The potential for these secondary reactions highlights the importance of carefully designing and interpreting photoaffinity labeling experiments. nih.gov

Spectroscopic Techniques for Investigating Photoreactivity (e.g., UV, NMR, Mass Spectrometry)

A variety of spectroscopic techniques are employed to study the photochemical activation of this compound and the subsequent reactions of the generated intermediates.

UV-Vis Spectroscopy: This technique is used to monitor the initial photolysis of the aryl azide. nih.govkit.edu The disappearance of the characteristic absorbance of the azide and the appearance of new absorbance bands corresponding to the photoproducts can be tracked over time. nih.govacs.orgcapes.gov.brkit.edu Femtosecond transient absorption spectroscopy is a powerful tool for observing the formation and decay of very short-lived excited states and reactive intermediates. nih.govacs.orgcapes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the final, stable products of the photoreaction. kit.edu By comparing the NMR spectra before and after irradiation, the formation of new chemical species can be identified. kit.edu In some cases, 19F NMR can be used if a fluorine-containing tag is incorporated into the photolabeling agent to monitor the photodecomposition of the label. nih.gov

Mass Spectrometry (MS): Mass spectrometry is a cornerstone technique in photoaffinity labeling experiments, used to identify the biomolecules that have been covalently modified by the photoprobe and to pinpoint the exact sites of modification. nih.govresearchgate.net After photolabeling, the target protein is often proteolytically digested into smaller peptides. nih.gov These peptides are then analyzed by MS/MS, where the mass of the peptide and its fragments can be used to determine the amino acid sequence and the location of the covalent modification. youtube.comyoutube.comyoutube.com

Table of Spectroscopic Data for a Model Aryl Azide Photoreaction

| Technique | Observation | Information Gained |

| UV-Vis Spectroscopy | Decrease in azide absorbance (e.g., ~254, 286, 331 nm). kit.edu | Confirmation of photolysis and reaction kinetics. kit.edu |

| Transient Absorption | Appearance and decay of short-lived species. nih.govacs.orgcapes.gov.br | Identification and lifetime of excited states and nitrene intermediates. nih.govacs.orgcapes.gov.br |

| NMR Spectroscopy | Emergence of new peaks in the spectrum after irradiation. kit.edu | Structural characterization of stable photoproducts. kit.edu |

| Mass Spectrometry | Detection of mass shifts in peptides after photolabeling. nih.govresearchgate.net | Identification of labeled proteins and specific sites of modification. nih.govresearchgate.net |

Identification and Characterization of Polyamine-Binding Proteins

A significant application of this compound is in the identification and characterization of proteins that bind to polyamines. The ability to form a covalent bond upon photoactivation allows for the stable capture of these interactions, enabling the isolation and subsequent identification of the binding partners through techniques such as mass spectrometry.

Cross-linking to Ribosomal Proteins in Escherichia coli

In the bacterium Escherichia coli, polyamines are known to be associated with ribosomes and are essential for proper protein synthesis. To identify the specific ribosomal proteins that interact with spermine (B22157), researchers have utilized this compound. By incubating this probe with E. coli ribosomes and then exposing the mixture to UV light, they were able to covalently cross-link the spermine analog to its binding partners. Subsequent analysis of the cross-linked proteins revealed specific ribosomal proteins that are in direct contact with spermine, providing valuable insights into how polyamines contribute to the structure and function of the ribosome.

Probing Interactions with Signal Recognition Particle (SRP) Components

The Signal Recognition Particle (SRP) is a crucial ribonucleoprotein complex that recognizes and targets specific proteins to the endoplasmic reticulum in eukaryotes or the plasma membrane in prokaryotes. nih.gov The interaction between the signal sequence of a nascent polypeptide chain and the SRP is a key step in this process. nih.gov Photo-crosslinking studies have employed various reagents to map these interactions. For instance, labeling a ribosome-nascent chain complex with crosslinkers such as Nε-(5-azido-2-nitrobenzoyl)-Lys has allowed for the crosslinking of the signal sequences to the SRP54 protein (or its bacterial homolog, Ffh). nih.gov These experiments have consistently shown that the signal sequence attaches to the M domain of SRP54/Ffh. nih.gov This application demonstrates the utility of azido-nitrobenzoyl-containing probes in dissecting the molecular details of protein targeting pathways.

Studies on Protein-Protein Interactions within Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, or programmed cell death. nih.govnih.gov The intricate network of interactions between pro-apoptotic and anti-apoptotic members of this family determines the fate of a cell. researchgate.net While direct studies using this compound on Bcl-2 family interactions are not extensively documented, the principles of photoaffinity labeling are highly relevant to understanding these complex protein-protein interactions. The regulation of apoptosis is known to be influenced by various cellular signals, and polyamines have been implicated in these pathways. Future studies could potentially leverage spermine-based photoaffinity probes to investigate whether polyamines directly modulate the interactions within the Bcl-2 family, providing a deeper understanding of cell survival and death mechanisms.

Direct Identification of Polyamine Binding Domains on Protein Kinases (e.g., Casein Kinase 2)

Protein kinases are enzymes that play a critical role in cell signaling by adding phosphate (B84403) groups to other proteins. Casein Kinase 2 (CK2) is a ubiquitous protein kinase whose activity is stimulated by polyamines like spermine. nih.govnih.gov To pinpoint the exact location of spermine binding on CK2, researchers have used a tritiated photoactivatable analog of spermine. nih.govresearchgate.net This photoaffinity labeling approach enabled the direct identification of the polyamine binding domain on the regulatory β subunit of CK2. nih.govresearchgate.net

Upon photoactivation, the spermine analog covalently attached to the β subunit. nih.govresearchgate.net Subsequent cleavage of the labeled subunit and analysis revealed two specific labeled peptides: a major peptide T72EQAAEM78 and a minor peptide comprising residues Ile98 to Met119. nih.govresearchgate.net Further investigation identified Threonine-72 and Histidine-108 as the specific amino acids that were labeled within these peptides. nih.govresearchgate.net Additionally, Leucine-220 on the α subunit was also found to be covalently bound to the probe. nih.govresearchgate.net This detailed mapping of the spermine binding site provides a structural basis for understanding how polyamines activate CK2 at a molecular level. nih.govresearchgate.net

| Protein | Labeled Subunit | Identified Peptides | Labeled Amino Acids |

| Casein Kinase 2 (CK2) | β subunit | T72EQAAEM78 | Threonine-72 |

| Casein Kinase 2 (CK2) | β subunit | Ile98-Met119 | Histidine-108 |

| Casein Kinase 2 (CK2) | α subunit | Leucine-220 |

Elucidation of Polyamine-Mediated Biochemical Processes

Beyond identifying binding partners, this compound and similar photoaffinity probes are instrumental in elucidating the broader biochemical processes that are modulated by polyamines. Polyamines are involved in a vast array of cellular functions, including DNA replication, transcription, translation, and cell signaling. nih.govmdpi.com

The ability to "freeze" the interaction of spermine with its molecular targets at a specific moment allows researchers to capture a snapshot of a dynamic process. For example, in the context of DNA replication, photo-crosslinking could reveal how spermine interacts with the replication machinery and the DNA template. Similarly, in transcription, it can help to understand how polyamines facilitate the binding of transcription factors to DNA or influence the activity of RNA polymerase.

Furthermore, the catabolism of polyamines is a tightly regulated process. nih.govbrocku.ca The use of labeled polyamine analogs can help to trace their metabolic fate within the cell and identify the enzymes and cellular compartments involved in their breakdown. This provides a more complete picture of polyamine homeostasis and its role in maintaining cellular health.

In essence, this compound serves as a powerful molecular probe that bridges the gap between the presence of polyamines and their functional consequences. By enabling the identification of direct binding partners and the dissection of complex biochemical pathways, this compound continues to be a vital tool for researchers in the field of molecular and cellular biology.

Research on Polyamine Regulatory Mechanisms at the Molecular Level

Photoaffinity labeling is a powerful strategy for identifying non-covalent interactions between small molecules like polyamines and their protein targets. By using a polyamine derivative that can be permanently attached to its binding partners, researchers can isolate and identify proteins that regulate or are regulated by polyamines.

While direct research citing this compound is limited, the application of analogous polyamine photoprobes provides significant insight into the potential uses of such a compound. These studies have been instrumental in identifying specific polyamine-binding proteins that are key components of the cellular machinery for polyamine transport and regulation. For instance, research utilizing different photoreactive spermine and spermidine (B129725) analogs has successfully identified proteins on the cell surface that are involved in polyamine uptake.

In one line of research, photoaffinity labeling of murine L1210 leukemia cells with a photoreactive spermidine conjugate led to the identification of two significant polyamine-binding proteins with molecular masses of approximately 118 kDa and 50 kDa. nih.gov The specificity of this interaction was confirmed by competition assays, where the presence of excess natural polyamines prevented the labeling of these proteins. nih.gov Further investigation revealed that the 118 kDa protein is a glycoprotein (B1211001) located on the plasma membrane, consistent with a role in recognizing and binding extracellular polyamines for transport into the cell. nih.gov These findings point to the existence of specific cell surface proteins that could be directly or indirectly part of the polyamine transport system. nih.gov

More recent work using a variety of novel photoaffinity probes has expanded the known polyamine interactome, identifying over 400 potential protein-binding partners within a single cell line. chemrxiv.org This research highlights that different types of polyamines may prefer to interact with proteins in distinct cellular compartments; for example, higher polyamine analogs tend to target proteins in the nucleoplasm and cytosol. chemrxiv.org Such comprehensive mapping provides a valuable foundation for understanding the diverse roles of polyamines in cellular processes. chemrxiv.org

Table 1: Polyamine-Binding Proteins Identified Using Photoaffinity Labeling

| Identified Protein (Molecular Weight) | Cell Line | Photoprobe Used | Key Findings |

| p118 (~118 kDa) | Murine L1210 Leukemia | N4-Azidosalicylic acid-spermidine conjugate | Glycosylated plasma membrane protein; labeling competed by natural polyamines. nih.gov |

| p50 (~50 kDa) | Murine L1210 Leukemia | N4-Azidosalicylic acid-spermidine conjugate | Cell surface protein co-identified with p118. nih.gov |

| p118 and p50 analogs | Human U937 Lymphoma | N4-Azidosalicylic acid-spermidine conjugate | Analogous proteins found, suggesting a conserved mechanism in human cells. nih.gov |

Impact on Peptidyl Transferase Activity and Protein Synthesis

Polyamines are known to be essential for protein synthesis, although their precise roles are multifaceted and not entirely understood. They are positively charged molecules that can interact with negatively charged nucleic acids, including ribosomal RNA (rRNA) and transfer RNA (tRNA). These interactions can influence ribosome structure and function, thereby modulating the rate and fidelity of protein translation.

Currently, there is no direct published evidence of this compound being used for this specific application. However, studies on the general effects of polyamines on translation show their importance. For example, spermine plays a role in the correct formation of aminoacyl-tRNA, the substrate for the ribosome. Research has also shown that intracellular polyamine concentrations can influence the synthesis of specific proteins, suggesting a regulatory role. The ability of spermine to bind and stabilize nucleic acid structures suggests it may help maintain the optimal conformation of the ribosome for catalysis.

Table 2: General Effects of Polyamines on Protein Synthesis

| Stage of Protein Synthesis | Observed Effect of Polyamines (Spermine) | Potential Mechanism |

| Aminoacyl-tRNA Formation | Stimulation | Stabilization of tRNA structure or interaction with aminoacyl-tRNA synthetases. |

| Translation Initiation | Stimulation | Facilitates binding of mRNA and initiator tRNA to the ribosome. |

| Translation Elongation | General Stimulation | May enhance the rate of peptide bond formation and translocation by stabilizing ribosome conformation. |

| Overall Protein Synthesis | Essential for optimal rates | Polyamines are required for a wide variety of processes affecting cell growth and proliferation. |

Compound Reference Table

The following table lists the key chemical compounds mentioned in this article.

Methodological Frameworks and Advanced Techniques for Using 5 Azido 2 Nitrobenzoyl Spermine

Experimental Design for Photoaffinity Labeling Studies

The success of photoaffinity labeling experiments with (5-Azido-2-nitrobenzoyl)spermine hinges on a meticulously planned experimental design. This involves optimizing the conditions for covalent bond formation and implementing rigorous controls to ensure the observed labeling is specific to the intended biological interaction.

The covalent cross-linking of this compound to its target biomolecule is initiated by photolysis of the azide (B81097) group with UV light. The optimization of irradiation conditions is a critical step to maximize the yield of specific cross-linking while minimizing non-specific damage to the biological sample.

Key parameters that require careful optimization include:

Wavelength: The choice of UV wavelength is crucial. It must be sufficient to activate the azide group but should minimize damage to proteins and nucleic acids. Phenyl azides are typically activated by wavelengths in the range of 260-280 nm, but longer wavelengths (>300 nm) are often preferred to reduce photodamage to biological macromolecules.

Irradiation Time and Intensity: The duration and power of the UV exposure must be carefully controlled. Insufficient irradiation will result in a low yield of cross-linked products, making detection difficult. Conversely, excessive irradiation can lead to non-specific cross-linking, sample degradation, and the generation of artifacts. Experiments with a related compound, ABA-spermine, have utilized mild irradiation conditions to achieve covalent and specific binding. researchgate.net

Concentration of the Photoprobe: The concentration of this compound must be optimized to saturate the specific binding sites without causing high levels of non-specific binding.

The goal is to find a balance that yields a detectable level of specific adducts while preserving the structural and functional integrity of the target biomolecule.

A fundamental aspect of any photoaffinity labeling experiment is to demonstrate that the covalent modification is a direct result of a specific, high-affinity interaction at a biologically relevant site. Several strategies are employed to assess specificity and reduce background noise.

The most common and definitive method is a competition experiment . In this approach, the photoaffinity labeling reaction is carried out in the presence of a large excess of the natural, unlabeled ligand (spermine). If the binding of this compound is specific, the unlabeled spermine (B22157) will compete for the same binding sites, leading to a significant reduction in the incorporation of the photoprobe. For instance, in studies mapping polyamine binding sites on tRNA, competition with a 250-fold excess of unlabeled spermine resulted in an 80% inhibition of cross-linking by ANB-spermine, confirming the specificity of the interaction. nih.gov

Other strategies include:

Control Experiments: Performing the experiment in the dark (no irradiation) is essential to ensure that any observed modification is light-dependent.

Use of Inactive Analogs: A non-photoreactive analog of the probe can be used as a negative control to account for any non-covalent interactions that might persist through the purification process.

Functional Assays: Demonstrating that the photolabeling leads to a specific and irreversible inhibition of a biological function can provide strong evidence for labeling at a functional site.

These control measures are indispensable for validating the biological relevance of the identified binding sites.

Downstream Analytical Approaches for Photolabeled Biomolecules

Once covalent cross-linking has been achieved, a variety of analytical techniques are used to detect the modified biomolecules, identify the specific sites of modification, and understand the structural context of the binding event.

When a radiolabeled version of this compound (e.g., containing ³H or ¹⁴C) is used, the resulting covalent adducts can be readily detected and quantified. The primary method for this is gel electrophoresis followed by autoradiography.

The process involves:

Separation: The mixture of photolabeled molecules is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for proteins or denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE) for nucleic acids.

Detection: The gel is dried and exposed to X-ray film or a phosphorimaging screen. The radioactive signal reveals the molecular weight of the biomolecules that have been covalently modified by the photoprobe.

This technique was used in studies with a similar compound, [³H]4-azido-2-nitrobenzoylthiamin, to identify a specifically labeled membrane component with a molecular mass of 6-8 kDa. nih.gov The intensity of the radioactive band provides a measure of the extent of labeling, which can be compared across different experimental conditions, such as in competition experiments, to confirm specificity.

Mass spectrometry (MS) is a powerful tool for identifying the exact amino acid or nucleotide residues that have been covalently modified by the photoaffinity probe. This provides high-resolution information about the binding pocket.

The typical workflow for identifying labeled protein sites includes:

Proteolysis: The photolabeled protein is isolated (e.g., by excising the corresponding band from an SDS-PAGE gel) and then enzymatically digested into smaller peptides using a protease like trypsin.

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

Data Analysis: The MS/MS spectra are searched against protein databases. The covalent attachment of the this compound moiety adds a specific mass to the modified peptide and its fragment ions. This mass shift allows for the identification of the labeled peptide and, with sufficient fragmentation data, the precise amino acid residue that was modified.

This approach has been successfully used with other nitrobenzoyl-azide probes to pinpoint labeled residues within a protein's substrate-binding site.

For identifying the binding sites of this compound on RNA or DNA, primer extension analysis is a frequently used and effective method. nih.gov This technique maps the exact location of the covalent adduct on the nucleic acid strand.

The primer extension process is as follows:

Primer Hybridization: A short, radiolabeled DNA oligonucleotide (a primer) that is complementary to a region downstream of the expected binding site is annealed to the photolabeled RNA or DNA.

Reverse Transcription: A reverse transcriptase enzyme is added, which synthesizes a complementary DNA (cDNA) strand starting from the primer.

Termination: When the enzyme encounters the nucleotide that is covalently attached to the this compound adduct, it stops or dissociates. This covalent block prevents further extension of the cDNA.

Analysis: The resulting cDNA products are separated by size on a high-resolution denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the unmodified nucleic acid. The site of cross-linking is identified as the band that is one nucleotide longer than the corresponding band in the sequencing lane, as the reverse transcriptase stops just before the modified base.

This technique has been instrumental in mapping the binding sites of spermine analogs on ribosomal RNA (rRNA), revealing specific nucleotides involved in the interaction. nih.gov

Data Tables

| Technique | Parameter/Finding | Example/Value | Purpose | Reference |

| Specificity Assessment | Competition Experiment | 250-fold molar excess of unlabeled spermine | To confirm that ANB-spermine binds to the same specific sites as the natural ligand. | nih.gov |

| Specificity Assessment | Inhibition of Cross-linking | ~80% reduction in photolabeling | To quantify the specificity of the photoprobe's interaction. | nih.gov |

| Downstream Analysis | Nuclease Probing / Primer Extension | Identification of specific nucleotide binding sites | To map the exact location of covalent modification on an RNA molecule. | nih.gov |

| Downstream Analysis | Electrophoretic Separation | SDS-PAGE / Urea-PAGE | To separate photolabeled biomolecules by size. | |

| Downstream Analysis | Detection of Adducts | Autoradiography of radiolabeled probes | To visualize and quantify the covalently modified biomolecules. |

Structural Activity Relationship Studies of 5 Azido 2 Nitrobenzoyl Spermine Analogs

Determinants of Binding Affinity and Specificity

The ability of (5-Azido-2-nitrobenzoyl)spermine to bind with high affinity and specificity to its target sites, notably the polyamine binding site of the N-methyl-D-aspartate (NMDA) receptor, is governed by distinct molecular features. The spermine (B22157) backbone itself is a primary determinant, with its length and the spacing of its amine groups being critical for interaction with the binding pocket.

The aryl azide (B81097) portion of the molecule, the (5-azido-2-nitrobenzoyl) group, also plays a crucial role in binding. The substituents on the benzoyl ring significantly influence the molecule's interaction with its target. For instance, the nitro group at the 2-position and the photoreactive azido (B1232118) group at the 5-position are key to its function as a photoaffinity label.

Research on analogs of this compound has shed light on the importance of the spacer arm that connects the aryl azide group to the rest of the molecule. Studies on related photoaffinity labels have shown that varying the length of this linker can have a profound effect on binding affinity. For example, in a series of N-(5-azido-2-nitrobenzoyl) conjugates with different aminopropyl side-chain lengths, a decrease in relative binding affinity for sex hormone-binding globulin was observed as the spacer arm length increased. nih.gov This suggests that an optimal distance between the core structure and the photoreactive group is necessary for effective binding.

Furthermore, the nature of the terminal aryl azide group itself is a significant factor. Different substituent patterns on the aryl ring can lead to varied binding behaviors, indicating that both the electronic and steric properties of this region are critical for target recognition. nih.gov

Table 1: Impact of Spacer Arm Length on Relative Binding Affinity

| Spacer Arm Length | Relative Binding Affinity for Sex Hormone-Binding Globulin |

| Aminomethyl | 0.76 |

| Aminoethyl | 0.47 |

| Aminopropyl | 0.10 |

| Data derived from studies on N-(5-azido-2-nitrobenzoyl) conjugates of 5α-dihydrotestosterone derivatives, with affinity relative to 5α-dihydrotestosterone (1.00). nih.gov |

Comparative Analysis with Other Photoactivatable Polyamine Analogs (e.g., Azidobenzamidino-spermine)

To fully appreciate the specific properties of this compound, it is useful to compare it with other photoactivatable polyamine analogs. While these molecules share the common feature of a polyamine chain and a photoreactive group, differences in their chemical structures can lead to distinct biological activities and target specificities.

One key difference lies in the aromatic headgroup. For instance, replacing the nitrobenzoyl group with other moieties can alter the binding characteristics of the molecule. This is because different aromatic systems will engage in varied π-π stacking, hydrophobic, and electrostatic interactions within the binding site.

Studies comparing N-5-azido-2-nitrobenzoyl derivatives with other aryl azide derivatives, such as 4-azido-2-nitrophenylamino and 5-azido-2-nitro-3,4,6-trifluorophenylamino compounds, have revealed significant differences in their behavior based on the structure of the terminal aryl azide group. nih.gov These findings underscore the importance of the specific chemical architecture of the photoactivatable headgroup in determining the analog's interaction with its biological target.

While direct comparative studies between this compound and azidobenzamidino-spermine are not detailed in the provided search results, the principle that the structure of the aryl azide moiety is a critical determinant of activity is well-established. nih.gov

Correlation between Structural Features and Biological Activity in Model Systems

Systematic investigations into the structure-activity relationships of polyamine analogs have demonstrated that the length of the polyamine chain is a crucial factor. nih.gov There appears to be an optimal chain length for various biological activities, and deviations from this optimum can lead to a decrease in potency. nih.gov

Furthermore, the nature of the substituents on the aromatic ring can have a dramatic impact on activity. For example, in a series of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly influenced their antiplasmodial activity. mdpi.com Shifting the position of a substituent on the aromatic ring can significantly alter the compound's efficacy. mdpi.com

In the context of this compound, the interplay between the spermine tail and the substituted benzoyl head is critical. The spermine portion guides the molecule to the polyamine binding site, while the aryl azide group is responsible for the subsequent photo-induced covalent modification. The specific arrangement of the nitro and azido groups on the benzoyl ring is therefore not only important for binding but also for the efficiency and specificity of the photoreaction.

Future Research Directions for 5 Azido 2 Nitrobenzoyl Spermine

Development of Enhanced Polyamine Photoprobes with Tunable Reactivity

The future development of polyamine-based photoprobes will likely focus on creating derivatives of (5-Azido-2-nitrobenzoyl)spermine with enhanced and tunable properties. Research has already demonstrated that modifications to the linker arm connecting the photo-reactive group to the polyamine can significantly influence binding affinity and specificity. nih.gov For instance, varying the length of the aminomethyl, aminoethyl, and aminopropyl spacer arms in N-5-azido-2-nitrobenzoyl conjugates of 5α-dihydrotestosterone derivatives resulted in differential binding to sex hormone-binding globulin and androgen receptors. nih.gov

Future investigations could systematically explore a wider range of linker lengths and compositions to optimize the probe for specific biological targets. This could involve the synthesis of a library of this compound analogues with varying physicochemical properties. Furthermore, the development of probes with different photoactivatable groups could offer tunable reactivity, allowing for more precise control over the cross-linking process. For example, comparing the effects of N¹-azidobenzamidino- (ABA-) spermine (B22157) with N¹-azidonitrobenzoyl- (ANB-) spermine on DNA in nucleosome core particles revealed distinct interactions, suggesting that the choice of the photoreactive moiety can alter the experimental outcome. nih.gov

A deeper understanding of the chemical structures formed upon photo-cross-linking is also crucial. Studies on the reaction between the 5-azido-2-nitrobenzoyl group and amino acid residues, such as tyrosine, have begun to elucidate the nature of these covalent bonds. nih.gov Future work in this area will be essential for accurately interpreting labeling results and for the rational design of next-generation photoprobes with improved efficiency and selectivity.

| Probe Derivative Type | Investigated Property | Potential Future Application |

| Varied Linker Lengths | Binding affinity and specificity | Optimization for specific protein or nucleic acid targets |

| Alternative Photoactivatable Groups | Reactivity and interaction mode | Fine-tuning the photo-cross-linking process for different experimental conditions |

| Modified Polyamine Backbone | Cellular uptake and distribution | Enhancing delivery to specific subcellular compartments |

Application in Emerging Chemical Proteomics and Interactome Mapping Technologies

The field of chemical proteomics, which employs chemical probes to study protein function and interactions in complex biological systems, stands to benefit significantly from the expanded use of this compound. This photoprobe can be integrated into advanced proteomic workflows to map the polyamine interactome on a global scale. Methodologies such as activity-based protein profiling (ABPP) could be adapted to utilize this compound for the identification of novel polyamine-binding proteins. nih.gov

Future research should focus on combining photoaffinity labeling with state-of-the-art mass spectrometry-based proteomics. This would enable the high-throughput identification of proteins that are covalently labeled by this compound, providing a comprehensive snapshot of the cellular targets of polyamines under various physiological conditions. Such an approach would move beyond the identification of single interacting proteins to the mapping of entire interaction networks.

Moreover, the development of "clickable" versions of this compound, containing an additional bioorthogonal handle like an alkyne or an azide (B81097), would greatly facilitate the enrichment and identification of labeled proteins. This would streamline the experimental workflow and enhance the sensitivity of detection, allowing for the identification of low-abundance interactors. The application of these next-generation probes in quantitative proteomic strategies will be pivotal in understanding how the polyamine interactome changes in response to cellular stress, disease states, or therapeutic interventions.

Expanding the Scope of Biological Targets and Systems for Mechanistic Research

While this compound has been instrumental in studying polyamine interactions with ribosomes and nucleic acids, its application can be expanded to a wider array of biological targets and systems. nih.govnih.gov Future research should aim to use this photoprobe to explore the role of polyamines in less-characterized cellular processes.

For instance, the involvement of polyamines in the regulation of ion channels presents a promising area of investigation. Novel photoaffinity analogs of chloride channel blockers have been synthesized to probe their binding sites, and a similar approach using this compound could elucidate the modulatory effects of polyamines on various ion channels. nih.gov

Furthermore, the study of host-pathogen interactions could be advanced by using this photoprobe to identify the molecular targets of polyamines in infectious agents. Given that polyamine metabolism is crucial for many pathogens, understanding how spermine and its analogues interact with microbial proteins could unveil new therapeutic targets.

The application of this compound in more complex biological systems, such as primary cell cultures, organoids, and even whole organisms, will provide more physiologically relevant insights. This will require the development of strategies to ensure efficient delivery and photoactivation of the probe in these systems. Mechanistic studies using this photoprobe in diverse biological contexts will continue to unravel the multifaceted roles of polyamines in health and disease.

| Biological System | Research Focus | Potential Outcome |

| Escherichia coli Ribosomes | Identification of polyamine binding sites on ribosomal proteins and rRNA | Elucidation of the role of polyamines in protein synthesis |

| Nucleosome Core Particles | Investigation of polyamine-induced changes in DNA structure | Understanding the influence of polyamines on chromatin organization |

| Plasma Membrane Vesicles | Identification of auxin-binding proteins | Characterization of plant hormone receptors |

| Human Red Blood Cell Ghosts | Probing of chloride channels | Identification of polyamine binding sites on ion channels |

Q & A

Basic Research Questions

Q. How is (5-Azido-2-nitrobenzoyl)spermine synthesized, and what quality control measures ensure its stability for experimental use?

- Methodological Answer : The compound is synthesized via reaction of N-(5-azido-2-nitrobenzoyl)-N-oxysuccinimide with spermine under controlled conditions . Post-synthesis, purity (>97%) is verified using techniques like HPLC or mass spectrometry. Stability is maintained by storing the compound in the dark at 4°C to prevent photodegradation of the azido and nitro groups. Structural confirmation via NMR or crystallography is critical before experimental use .

Q. What experimental designs are recommended to study sequence-specific DNA interactions of this compound?

- Methodological Answer : Use restriction enzyme-digested plasmid DNA (e.g., pUC-RI) to generate specific DNA templates. Incubate this compound with DNA under UV irradiation (365 nm) to activate the azido group for photoaffinity crosslinking. Analyze binding via gel electrophoresis or autoradiography. Include controls with unmodified spermine to distinguish sequence-specific vs. polyamine-backbone interactions .

Q. How can researchers quantify this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is optimal. For complex matrices (e.g., cellular lysates), pre-column derivatization with dansyl chloride enhances sensitivity. Validate the method using spike-and-recovery experiments to account for matrix effects .

Advanced Research Questions

Q. How do contradictory results in DNA crosslinking efficiency arise with this compound, and how can they be resolved?

- Methodological Answer : Crosslinking efficiency depends on flanking DNA sequences. For example, guanine-rich regions show gradual inhibition with increasing spermine concentrations, while polyadenosine tracts exhibit abrupt inhibition at high concentrations (≥50 µM). Resolve contradictions by:

- Conducting electrophoretic mobility shift assays (EMSAs) to assess sequence-specific binding.

- Using circular dichroism (CD) spectroscopy to detect conformational changes (e.g., B-to-Z transitions) induced by spermine-DNA interactions .

Q. What metabolic pathways interact with this compound, and how can their downstream effects be analyzed?

- Methodological Answer : The compound may interfere with polyamine catabolism, particularly spermine oxidase (SMOX)-mediated conversion of spermine to spermidine. To study this:

- Perform metabolomic profiling (e.g., LC-MS) of cells treated with the compound.

- Quantify key metabolites (e.g., spermidine, β-alanine) and correlate with SMOX activity assays.

- Use CRISPR-edited SMOX-knockout cell lines to isolate pathway-specific effects .

Q. How does this compound influence JAK1 signaling in autoimmune models, and what experimental models validate this?

- Methodological Answer : The compound may mimic spermine’s role in binding JAK1’s FERM/SH2 domains, impairing IFNAR2-JAK1 interactions. Validate using:

- IFN-stimulated response element (ISRE) luciferase reporter assays in HEK293T cells.

- Phosphorylation profiling (western blot) of JAK1 in SLE murine models.

- Ex vivo analysis of monocytes from SLE patients to compare spermine levels and IFN-I signaling .

Q. What statistical approaches address variability in spermine-DNA binding data across experimental replicates?

- Methodological Answer : Apply multivariate analysis (e.g., PCA, PLS-DA) to NMR or MS datasets to distinguish technical noise from biologically significant variations. For crosslinking efficiency studies, use mixed-effects models to account for batch effects (e.g., DNA preparation methods) .

Data Contradiction Analysis

Q. Why does this compound exhibit differential inhibition of DZQ crosslinking in guanine-rich vs. adenine-rich DNA sequences?

- Resolution : Guanine-rich sequences form stable Hoogsteen bonds, allowing spermine to bind major grooves and sterically hinder DZQ. In adenine-rich regions, spermine preferentially binds minor grooves, requiring higher concentrations to induce conformational changes (e.g., bending) that inhibit crosslinking. Validate via molecular dynamics simulations and footprinting assays .

Tables for Key Experimental Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.